molecular formula C7H12O2 B1608901 2H-Pyran-2-one, 3-ethyltetrahydro- CAS No. 32821-68-4

2H-Pyran-2-one, 3-ethyltetrahydro-

Cat. No.: B1608901
CAS No.: 32821-68-4
M. Wt: 128.17 g/mol
InChI Key: MNMHTBMXCUARLR-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 3-ethyltetrahydro- is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-ethyltetrahydro-2H-pyran-2-one, also known as 2-ethyl-pentanolide, 2H-Pyran-2-one, 3-ethyltetrahydro-, or 3-ethyloxan-2-one, is the polymerization process in the synthesis of high CO2-content polymers . This compound plays a crucial role as an intermediary in this process .

Mode of Action

3-Ethyltetrahydro-2H-pyran-2-one interacts with its targets through a Pd-catalyzed telomerization of butadiene . This interaction leads to the synthesis of high CO2-content polymers .

Biochemical Pathways

The affected biochemical pathway is the polymerization process of CO2 and alkenes . The compound acts as an intermediary that bypasses many of the challenges associated with the direct polymerization of CO2 and alkenes .

Pharmacokinetics

Its synthesis via pd-catalyzed telomerization of butadiene suggests that its bioavailability is influenced by the efficiency of this reaction .

Result of Action

The result of the action of 3-ethyltetrahydro-2H-pyran-2-one is the synthesis of high CO2-content polymers . These polymers are derived from radical polymerizations to ring-opening polymerizations, taking unique advantage of the highly functionalized lactone .

Action Environment

The action, efficacy, and stability of 3-ethyltetrahydro-2H-pyran-2-one are influenced by the conditions under which the Pd-catalyzed telomerization of butadiene occurs . The compound can also be synthesized on a mini-plant scale, suggesting that the telomerization could be scaled up even further for wider industrial use .

Properties

IUPAC Name

3-ethyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHTBMXCUARLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394726
Record name 2H-Pyran-2-one, 3-ethyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32821-68-4
Record name 2H-Pyran-2-one, 3-ethyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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